molecular formula C19H20N2O2 B5595970 1-[4-(4-morpholinyl)benzoyl]indoline

1-[4-(4-morpholinyl)benzoyl]indoline

Cat. No.: B5595970
M. Wt: 308.4 g/mol
InChI Key: BSHKTWJPUOMTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Morpholinyl)benzoyl]indoline is a chemical compound of interest in medicinal chemistry and drug discovery, incorporating two privileged scaffolds: indoline and morpholine. The indoline nucleus, a saturated form of indole, is a common structural motif in numerous biologically active molecules and pharmaceuticals . The morpholine ring is a heterocycle featuring both nitrogen and oxygen atoms and is frequently utilized in drug design to improve solubility, metabolic stability, and overall pharmacokinetic properties . This combination makes this compound a valuable intermediate for researchers investigating new therapeutic agents. Compounds featuring morpholine and indole/indoline subunits have been explored for a wide spectrum of biological activities. Research indicates potential in areas such as oncology, where similar structures have been studied as reversal agents for multidrug resistance in cancer cells , and as core structures in various antitumor agents . Additionally, the morpholine moiety is found in marketed drugs across diverse classes, including analgesics, antidepressants, and antimicrobials , while indoline and indole derivatives are known for anti-inflammatory, antiviral, and anticonvulsant activities . This suggests that this compound holds significant promise for the synthesis and screening of novel compounds in multiple drug discovery programs. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(4-morpholin-4-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-19(21-10-9-15-3-1-2-4-18(15)21)16-5-7-17(8-6-16)20-11-13-23-14-12-20/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHKTWJPUOMTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Antimicrobial Activity of Selected Indoline Derivatives
Compound Substituent(s) MIC (µg/mL) Activity Against Gram+/Gram- Bacteria Antifungal Activity
6a Chlorosulfonyl group 8–16 Moderate (E. coli, S. aureus) High (C. albicans)
6b Methyl group 32–64 Low Low
6c Ethoxy group 64–128 Low Low
Target Compound 4-Morpholinylbenzoyl Inferred Potentially higher Potentially higher

Note: Data for the target compound are extrapolated from structural analogs .

Comparison with α1-Adrenoceptor (α1-AR) Antagonists

and describe indoline derivatives modified with piperazine-phenoxyalkyl groups as α1-AR antagonists. Key distinctions include:

  • Structural Differences: The target compound’s morpholinyl group replaces the piperazine-phenoxyalkyl chain, which may redirect its biological activity away from α1-AR antagonism. Piperazine-containing analogs (e.g., silodosin hybrids) showed pA2 values >7.50, indicating potent receptor binding .
  • Therapeutic Implications : While piperazine derivatives target cardiovascular disorders, the morpholinyl group in the target compound may favor antimicrobial or CNS applications due to altered hydrophilicity and steric effects .

Drug-Likeness and Physicochemical Properties

evaluates a structurally related compound, 1-Acetyl-5-(Morpholin-4yl Sulfonyl)Indoline, for drug-likeness using Lipinski’s Rule of Five. Key comparisons include:

  • Solubility and logP : The acetyl-sulfonyl group in ’s compound improves solubility but increases molecular weight (~400 Da). The target compound’s benzoyl-morpholinyl group may offer a balanced logP (~3–4), enhancing membrane permeability .
  • Synthetic Feasibility : Both compounds require multi-step synthesis, but the target compound’s simpler substitution pattern (morpholinyl vs. sulfonyl-acetyl) may streamline production .
Table 2: Drug-Likeness Parameters of Selected Compounds
Compound Molecular Weight (Da) logP Hydrogen Bond Donors Hydrogen Bond Acceptors Lipinski Compliance
Target Compound ~340 ~3.5 1 5 Yes
’s Compound ~420 2.8 2 7 Borderline

Q & A

Q. What are the common synthetic routes for preparing 1-[4-(4-morpholinyl)benzoyl]indoline?

The synthesis typically involves condensation reactions between indoline derivatives and morpholine-containing benzoyl chlorides. For example, a base like triethylamine facilitates the reaction under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate . Multi-component reactions (e.g., one-pot methods) are also viable, leveraging spiroindoline formation strategies to introduce structural complexity . Key steps include:

  • Step 1 : Activation of the benzoyl chloride with a base (e.g., triethylamine).
  • Step 2 : Nucleophilic attack by indoline to form the C–N bond.
  • Step 3 : Purification via chromatography or recrystallization.

Q. How is the structural integrity of this compound validated?

Structural characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm the indoline-morpholine linkage and aromatic substitution patterns.
  • Mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography (if single crystals are obtained) to resolve stereochemical ambiguities .

Q. What physicochemical properties are critical for experimental design?

Key properties include:

  • Solubility : Tested in DMSO, ethanol, and aqueous buffers for biological assays.
  • Stability : Assessed under varying pH and temperature conditions using HPLC .
  • LogP : Determined via shake-flask methods or computational tools (e.g., ChemAxon) to predict membrane permeability .

Advanced Research Questions

Q. How can synthetic yields be optimized for complex derivatives of this compound?

Low yields often stem from:

  • Moisture sensitivity : Use anhydrous solvents and inert atmospheres .
  • Steric hindrance : Introduce microwave-assisted synthesis to enhance reaction kinetics.
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 benzoyl chloride to indoline ratio) and employ scavengers like molecular sieves .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times).
  • Compound purity : Validate via HPLC (>95% purity) and quantify degradation products .
  • Target selectivity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities quantitatively .

Q. How is the structure-activity relationship (SAR) explored for morpholine-containing indoline derivatives?

SAR studies involve:

  • Substituent variation : Replace morpholine with piperazine or thiomorpholine to assess impact on bioactivity.
  • In silico modeling : Dock compounds into target proteins (e.g., kinases) using AutoDock Vina.
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors via Schrödinger Suite .

Q. What methodologies address stability challenges during long-term storage?

  • Accelerated stability testing : Expose compounds to 40°C/75% RH for 3 months and monitor degradation via LC-MS.
  • Lyophilization : Improve shelf-life by converting to stable salt forms (e.g., hydrochloride) .
  • Light sensitivity : Store in amber vials under nitrogen atmosphere .

Q. How are toxicity and regulatory requirements evaluated for preclinical development?

  • In vitro toxicity : Use HepG2 cells for hepatotoxicity screening and hERG assays for cardiac risk assessment.
  • Metabolic profiling : Identify metabolites via liver microsome incubations and UPLC-QTOF-MS .
  • Regulatory alignment : Follow EPA guidelines (40 CFR §721) for significant new use reporting .

Q. What advanced techniques elucidate mechanistic interactions with biological targets?

  • Molecular dynamics (MD) simulations : Simulate binding to kinases over 100 ns to study conformational changes.
  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution.
  • Site-directed mutagenesis : Validate key residues in enzyme active sites .

Q. How can cross-disciplinary applications (e.g., materials science) be explored?

  • Photopolymerization : Test as a UV-curable monomer analog (e.g., acryloyl morpholine derivatives) .
  • Organic electronics : Evaluate charge transport properties via cyclic voltammetry and DFT calculations .

Notes

  • References : Exclude non-academic sources (e.g., Benchchem). Prioritize NIST, peer-reviewed journals, and regulatory documents.
  • Methodological rigor : Emphasize reproducibility via detailed reaction conditions and validation protocols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.